Tris(2-aminoethyl)amine

Vue d'ensemble

Description

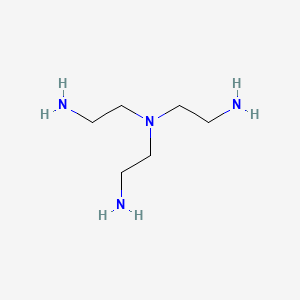

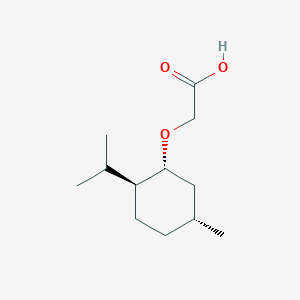

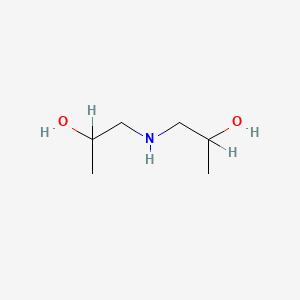

Tris(2-aminoethyl)amine is an organic compound with the formula N(CH₂CH₂NH₂)₃. This colorless liquid is highly basic and soluble in water. It consists of a tertiary amine center and three pendant primary amine groups. This compound is used as a crosslinking agent in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(2-aminoethyl)amine can be synthesized via the hydrogenation of polynitriles in the presence of a Raney cobalt catalyst. The hydrogenation is optionally conducted in the presence of anhydrous ammonia . Another method involves the direct anchoring of the amine on metal oxides or on metal oxides functionalized with (3-chloropropyl)trimethoxysilane .

Industrial Production Methods: In industrial settings, this compound is produced through batchwise hydrogenation of polynitriles. The gradual addition of polynitriles into a fed-batch reactor containing Raney cobalt catalyst is a common approach .

Types of Reactions:

Condensation Reactions: this compound reacts rapidly with aromatic aldehydes to form imines, with water as a byproduct.

Substitution Reactions: It reacts with aryl isocyanates and isothiocyanates to give tris-urea and tris-thiourea derivatives.

Common Reagents and Conditions:

Aromatic Aldehydes: Used in condensation reactions to form imines.

Aryl Isocyanates and Isothiocyanates: Used in substitution reactions to form tris-urea and tris-thiourea derivatives.

Major Products:

Imines: Formed from condensation reactions with aromatic aldehydes.

Tris-urea and Tris-thiourea Derivatives: Formed from reactions with aryl isocyanates and isothiocyanates.

Applications De Recherche Scientifique

Tris(2-aminoethyl)amine has a wide range of applications in scientific research:

Coordination Chemistry: Used as a tetradentate chelating ligand to form stable complexes with transition metals.

Carbon Dioxide Absorbent: Acts as a carbon dioxide absorbent in various applications.

Peptide Synthesis: Used as a reagent for the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis.

Wastewater Treatment: Grafted with multi-walled carbon nanotubes for solid-phase extraction of metal ions.

Perovskite Stabilization: Enhances the stability of mixed-cation perovskites under humid and thermal stress conditions.

Mécanisme D'action

Tris(2-aminoethyl)amine functions as a trifunctional amine, forming tri-isocyanates when derivatized with phosgene (COCl₂). It reacts rapidly with aromatic aldehydes to form imines, a process that involves the formation of water as a byproduct . This fast and efficient reaction makes it a valuable reagent in the preparation of polyimines .

Comparaison Avec Des Composés Similaires

- Diethylenetriamine

- Triethylenetetramine

- Tetraethylenepentamine

- Bis(3-aminopropyl)amine

- Tris(3-aminopropyl)amine

Uniqueness: Tris(2-aminoethyl)amine is unique due to its tripodal structure, which allows it to form stable complexes with transition metals and act as a versatile ligand in coordination chemistry . Its ability to rapidly form imines with aromatic aldehydes also sets it apart from other similar compounds .

Propriétés

Numéro CAS |

14350-52-8 |

|---|---|

Formule moléculaire |

C6H19ClN4 |

Poids moléculaire |

182.69 g/mol |

Nom IUPAC |

N',N'-bis(2-aminoethyl)ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C6H18N4.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-9H2;1H |

Clé InChI |

OLOFKONCZZLWKI-UHFFFAOYSA-N |

SMILES |

C(CN(CCN)CCN)N |

SMILES canonique |

C(CN(CCN)CCN)N.Cl |

Description physique |

Clear dark yellow liquid; Hygroscopic; [Sigma-Aldrich MSDS] |

Pression de vapeur |

0.02 [mmHg] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide](/img/structure/B7770863.png)

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B7770939.png)